BenchChemオンラインストアへようこそ!

Muvalaplin

Lipoprotein(a) Cardiovascular Risk Phase 2 Clinical Trial

Muvalaplin is the only oral small molecule that directly inhibits Lp(a) assembly by disrupting the apo(a)-apoB100 interaction—a mechanism entirely distinct from injectable ASO/siRNA therapies and conventional lipid-lowering agents. With sub-nanomolar potency (IC50 0.09 nM) and Phase 2 Lp(a) reduction up to 85.8%, it serves as an essential chemical probe for mechanistic studies, combination therapy research with statins/PCSK9 inhibitors, and health technology assessments comparing oral versus injectable modalities. No generic substitute exists for this unique mechanism. Ideal for investigator-initiated clinical trials targeting high-risk cardiovascular subgroups.

Molecular Formula C42H54N4O6
Molecular Weight 710.9 g/mol
CAS No. 2565656-70-2
Cat. No. B12399671
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMuvalaplin
CAS2565656-70-2
Molecular FormulaC42H54N4O6
Molecular Weight710.9 g/mol
Structural Identifiers
SMILESC1CNCC1C(CC2=CC(=CC=C2)CN(CC3=CC=CC(=C3)CC(C4CCNC4)C(=O)O)CC5=CC=CC(=C5)CC(C6CCNC6)C(=O)O)C(=O)O
InChIInChI=1S/C42H54N4O6/c47-40(48)37(34-10-13-43-22-34)19-28-4-1-7-31(16-28)25-46(26-32-8-2-5-29(17-32)20-38(41(49)50)35-11-14-44-23-35)27-33-9-3-6-30(18-33)21-39(42(51)52)36-12-15-45-24-36/h1-9,16-18,34-39,43-45H,10-15,19-27H2,(H,47,48)(H,49,50)(H,51,52)/t34-,35-,36-,37-,38-,39-/m0/s1
InChIKeyBRLGERLDHZRETI-BGBFCPIGSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Muvalaplin (LY3473329, CAS 2565656-70-2): An Orally Bioavailable Small Molecule Inhibitor of Lipoprotein(a) Formation for Cardiovascular Risk Reduction Research


Muvalaplin (CAS 2565656-70-2, also known as LY3473329) is an investigational, orally bioavailable small molecule that directly inhibits the formation of lipoprotein(a) [Lp(a)] [1]. Its mechanism of action involves the potent and selective disruption of the initial non-covalent interaction between apolipoprotein(a) [apo(a)] and apolipoprotein B-100 (apoB-100), a crucial step in the hepatic assembly of Lp(a) particles [2]. As the first oral small molecule to advance to Phase 3 clinical development for this purpose, muvalaplin represents a novel therapeutic modality distinct from injectable nucleic acid-based therapies targeting Lp(a) [3].

Why Muvalaplin (CAS 2565656-70-2) Cannot Be Substituted by Generic Lipid-Lowering Agents or In-Class siRNA/ASO Therapies


Generic substitution is not possible because muvalaplin is the only known oral small molecule that directly inhibits the assembly of Lp(a) particles, a mechanism distinct from all other emerging Lp(a)-targeted therapies [1]. In contrast, conventional lipid-lowering agents like statins have a negligible to null effect on Lp(a) levels, while PCSK9 inhibitors produce only a modest ~20-30% reduction [2]. Furthermore, muvalaplin's oral small molecule profile provides a route of administration and pharmacokinetic profile that is not interchangeable with the subcutaneous injectable modalities of antisense oligonucleotides (ASOs) like pelacarsen or small interfering RNAs (siRNAs) such as olpasiran, lepodisiran, and zerlasiran, which directly impact patient convenience, dosing frequency, and procurement considerations [3].

Muvalaplin (LY3473329) vs. Injectable siRNA/ASO Therapies: A Quantitative Comparison of Efficacy, Mechanism, and Dosing


Superior Lp(a) Reduction in Phase 2: Muvalaplin 240 mg vs. Pelacarsen 80 mg (ASO)

In a 12-week Phase 2 randomized controlled trial (KRAKEN) in high-risk patients, muvalaplin at a daily oral dose of 240 mg achieved a placebo-adjusted mean Lp(a) reduction of 85.8% using an intact Lp(a) assay [1]. This compares favorably to pelacarsen, an antisense oligonucleotide (ASO) administered via monthly subcutaneous injection, which achieved a maximum mean Lp(a) reduction of 80% in its Phase 2b trial [2].

Lipoprotein(a) Cardiovascular Risk Phase 2 Clinical Trial

Oral Bioavailability: A Key Differentiator from Injectable siRNA Therapies

Muvalaplin is an orally bioavailable small molecule administered once daily [1]. In contrast, all other advanced Lp(a)-lowering candidates—including the siRNAs olpasiran, lepodisiran, and zerlasiran, as well as the ASO pelacarsen—require subcutaneous injection [2]. The oral route offers a potential advantage in patient convenience and adherence, which can be a major driver in formulary and procurement decisions [3].

Route of Administration Pharmacokinetics Patient Adherence

Potent In Vitro Inhibition of Lp(a) Formation (IC50 = 0.09 nM) Provides Confidence in Target Engagement

Muvalaplin demonstrates exceptional potency in vitro, inhibiting the formation of Lp(a) particles in a cell-free assay with an IC50 value of 0.09 nM . It also exhibits selective binding to the apo(a) Kringle IV type 8 (KIV8) domain with a potency of 22 nM, showing over 175-fold selectivity versus the KIV2 domain (IC50 = 3,900 nM), which helps avoid interference with plasminogen function . While direct in vitro data for siRNA/ASO therapies is not directly comparable (as they act via RNA degradation), the high potency of muvalaplin validates its mechanism of action and supports its in vivo efficacy.

In Vitro Pharmacology IC50 Lp(a) Assembly

Efficacy in Preclinical Models: Robust Lp(a) Reduction in Transgenic Mice and Non-Human Primates

In a preclinical study using an Lp(a) transgenic mouse model, oral administration of muvalaplin (LY3473329) resulted in a maximum Lp(a) reduction of 92% after five days of twice-daily (BID) oral dosing, with an absolute ED50 of 3 mg/kg . Furthermore, oral dosing in cynomolgus monkeys also significantly reduced Lp(a) levels, confirming in vivo activity across species [1]. This preclinical efficacy provides a strong foundation for its clinical development.

In Vivo Pharmacology Transgenic Mouse Model Cynomolgus Monkey

Safety Profile: Minimal Impact on Plasminogen Activity

A key theoretical risk of targeting apo(a) is interference with the homologous protein plasminogen. In the Phase 2 KRAKEN trial, muvalaplin administration was not associated with any significant safety or tolerability concerns and had a minimal effect on plasminogen activity, which was independent of dose [1]. This contrasts with some concerns raised in earlier preclinical studies regarding potential effects on plasminogen, but these were mitigated by species-selective differences [2].

Safety Tolerability Plasminogen

Phase 1 Dose-Response: Establishing Early Proof-of-Concept

In a 14-day Phase 1 study in healthy volunteers, muvalaplin reduced Lp(a) levels by up to 65% [1]. This early proof-of-concept was critical in establishing the compound's clinical viability and provided the dose-response relationship that informed the Phase 2 KRAKEN trial.

Phase 1 Clinical Trial Pharmacodynamics Dose-Response

Muvalaplin (LY3473329): Optimal Research and Industrial Application Scenarios


Preclinical Research on Lp(a) Biology and Assembly

Researchers studying the fundamental biology of Lp(a) assembly and its role in cardiovascular disease can utilize muvalaplin as a potent and selective chemical probe to dissect the initial apo(a)-apoB100 interaction [1]. Its sub-nanomolar in vitro potency (IC50 = 0.09 nM) and validated in vivo activity in transgenic mice provide a reliable tool for mechanistic studies, target validation, and exploring the downstream effects of inhibiting Lp(a) formation .

Clinical Research for Cardiovascular Outcomes in High-Risk Patient Populations

Given its advanced clinical development status (Phase 3) and demonstrated substantial Lp(a) reduction (up to 85.8% in Phase 2) with a favorable safety profile, muvalaplin is a prime candidate for use in investigator-initiated or collaborative clinical research trials [2]. These trials could focus on specific high-risk patient subgroups, including those with elevated Lp(a) and established ASCVD, diabetes, or familial hypercholesterolemia, to further elucidate the relationship between Lp(a) lowering and cardiovascular event reduction [3].

Comparative Effectiveness and Health Economics Research

Muvalaplin's unique oral small molecule profile makes it an essential comparator in health technology assessments (HTA) and cost-effectiveness analyses against injectable siRNA/ASO therapies [4]. Researchers can model the potential impact of an oral, once-daily Lp(a) inhibitor on patient adherence, healthcare resource utilization (e.g., reduced nursing time for injections), and overall long-term cardiovascular outcomes, which is critical for formulary decision-making and payer negotiations [5].

Development of Combination Therapies for Comprehensive Lipid Management

Because muvalaplin specifically targets Lp(a) formation without significantly affecting LDL-C or other lipid parameters, it is an ideal agent for combination therapy research [6]. Studies can be designed to evaluate the additive or synergistic effects of muvalaplin with established lipid-lowering agents like statins or PCSK9 inhibitors, which have minimal to modest effects on Lp(a) levels [7]. This approach aims to achieve more comprehensive residual cardiovascular risk reduction.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for Muvalaplin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.